molecular formula C24H25ClN2O2 B1680073 Nps-2143 CAS No. 284035-33-2

Nps-2143

Cat. No. B1680073
CAS RN: 284035-33-2
M. Wt: 460.6 g/mol
InChI Key: VCPMZDWBEWTGNW-UHFFFAOYSA-N
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Description

NPS-2143, also known as SB-262,470A, is a calcilytic drug . It acts as an antagonist at the Calcium-sensing receptor (CaSR), which consequently stimulates the release of parathyroid hormone . It has been researched as a potential treatment for osteoporosis .


Synthesis Analysis

The synthesis of NPS-2143 has been described in detail in a study .


Molecular Structure Analysis

The molecular structure of NPS-2143 consists of three parts: a linear linker with a heteroatom incorporated in and substituted, and two aromatic groups on the left-hand and right-hand side .


Chemical Reactions Analysis

A series of derivatives of NPS-2143 were designed and synthesized to discover more potent anti-MRSA agents . The most promising compounds exhibited favorable antimicrobial activity .


Physical And Chemical Properties Analysis

NPS-2143 is a phenylalkylamine calcilytic compound . It blocks increases in cytoplasmic calcium concentrations with an IC50 of 43 nM, and stimulates parathyroid hormone (PTH) secretion from bovine parathyroid cells over a wide range of extracellular calcium concentrations .

Scientific Research Applications

Reduction of UV-Induced DNA Damage

NPS-2143 has been found to significantly reduce UV-induced DNA damage, a key factor in skin cancer development . In a study, topical application of NPS-2143 to Skh:hr1 female mice reduced UV-induced cyclobutane pyrimidine dimers (CPD) and oxidative DNA damage (8-OHdG) to a similar extent as the known photoprotective agent 1,25(OH)2 vitamin D3 (calcitriol, 1,25D) .

Regulation of Calcium Homeostasis

NPS-2143 plays an important role in calcium homeostasis and parathyroid hormone secretion . It has been shown that NPS-2143 notably increases the cytoplasmic concentrations of calcium and PTH in ADH-associated mouse models .

Allosteric Modulation of Calcium-Sensing Receptor

NPS-2143 is a negative allosteric modulator of the calcium-sensing receptor (CaSR), a class C G protein–coupled receptor (GPCR) that plays an important role in calcium homeostasis . The binding of NPS-2143 causes a considerable rearrangement of two 7TMDs, forming an inactivated TM6/TM6 interface .

Regulation of Intestinal Calcium Transport

NPS-2143 has been used to study the function of the calcium-sensing receptor in the regulation of intestinal calcium transport .

5. Regulation of Local Negative Feedback of Intestinal Calcium Absorption NPS-2143 has also been used in research to understand the regulation of local negative feedback of intestinal calcium absorption .

6. Restoration of Amyloid Precursor Protein Processing NPS-2143 has been found to promote the translocation of human amyloid precursor protein (hAPP) and ADAM10 to the plasma membrane, thereby restoring extracellular shedding of sAPP α and fully suppressing any Aβ 42 /A β 42 -os oversecretion .

Safety and Hazards

NPS-2143 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

NPS-2143 has been demonstrated to possess anticancer activity . It has been suggested as a promising anti-cancer molecule in breast cancer . Furthermore, it has been shown to reduce amyloid secretion and increase sAβPPα release from PSEN1 mutant iPSC-Derived Neurons, suggesting potential in Alzheimer’s disease research .

properties

IUPAC Name

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUJQWHTIRWCID-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426075
Record name NPS-2143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NPS-2143 is the prototype calcilytic drug, designed to act on calcium receptors on the surface of parathyroid glands, stimulating the release of the body's own stores of native parathyroid hormone (PTH).
Record name NPS-2143
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nps-2143

CAS RN

284035-33-2
Record name 2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284035-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NPS-2143
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284035332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NPS-2143
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NPS-2143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NPS-2143
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25PJ77W7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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